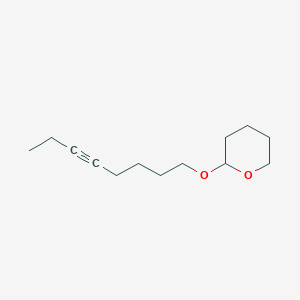
Ferrocene, (6-mercaptohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, (6-mercaptohexyl)- typically involves the reaction of ferrocene with 6-bromohexanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for Ferrocene, (6-mercaptohexyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Ferrocene, (6-mercaptohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a common redox reaction.
Substitution: The thiol group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products
Oxidation: The major product is ferrocenium ion.
Substitution: The products depend on the substituents introduced, but typically involve the replacement of the thiol hydrogen with another group.
Scientific Research Applications
Ferrocene, (6-mercaptohexyl)- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Ferrocene, (6-mercaptohexyl)- exerts its effects is through the formation of self-assembled monolayers (SAMs). These SAMs facilitate electron exchange between the ferrocene moiety and the substrate, which is crucial for applications in bio-electrochemical devices . The molecular targets include gold substrates and graphene-coated surfaces, where the thiol group forms strong bonds with the substrate, allowing for efficient electron transfer .
Comparison with Similar Compounds
Similar Compounds
- 11-(Ferrocenyl)undecanethiol
- Aminoferrocene
- Ferrocenemethanol
- 3-Ferrocenylpropionic anhydride
- (6-Bromohexyl)ferrocene
- (6-Bromo-1-oxohexyl)ferrocene
Uniqueness
Ferrocene, (6-mercaptohexyl)- is unique due to its ability to form stable and reproducible self-assembled monolayers, which are essential for detecting molecular interactions and facilitating electron transfer . This property distinguishes it from other similar compounds that may not form as stable or efficient SAMs.
Properties
Molecular Formula |
C16H22FeS |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;6-cyclopenta-1,3-dien-1-ylhexane-1-thiol;iron(2+) |
InChI |
InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q2*-1;+2 |
InChI Key |
OPUQYSYDXPAUPW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCS.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)

![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)



![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)


![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)

![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
